Covalent vs. Reversible Inhibition: Illudalic Acid's Unique Mechanism of Action Differentiates It from All Known Non-Covalent LAR Inhibitors
Illudalic acid inhibits LAR phosphatase via a covalent, two-step mechanism involving initial noncovalent binding followed by irreversible ligation to the catalytic cysteine residue. In contrast, the vast majority of LAR-targeting small molecules, including early-generation analogs such as the simplified indane derivatives, act as reversible, competitive inhibitors [1]. The covalent mechanism confers a distinct kinetic profile characterized by time-dependent inhibition and a measurable inactivation rate constant (kinact), a property absent in reversible inhibitors [2].
| Evidence Dimension | Inhibition mechanism and covalent bond formation kinetics |
|---|---|
| Target Compound Data | KI = 130 ± 50 µM; kinact = 1.3 ± 0.4 min-1 at pH 6.5; KI = 8 ± 3 µM; kinact = 2.3 ± 0.4 min-1 at pH 7.5 |
| Comparator Or Baseline | Reversible LAR inhibitors (e.g., simplified indane analogs lacking the reactive pharmacophore) |
| Quantified Difference | Reversible inhibitors: kinact = 0 (no covalent bond formation); inhibition is fully reversible upon washout. |
| Conditions | Assays performed using recombinant human LAR phosphatase catalytic domain D1; DiFMUP substrate; pH 6.5 and pH 7.5 buffer systems. |
Why This Matters
The covalent, pseudo-irreversible inhibition profile enables sustained target engagement after compound washout, a critical advantage for in vivo pharmacological studies where transient exposure can yield prolonged pharmacodynamic effects, making illudalic acid the preferred chemical probe for LAR functional studies.
- [1] Ling Q, Huang Y, Zhou Y, Cai Z, Xiong B, Zhang Y, Ma L, Wang X, Li X, Li J, Shen J. Illudalic acid as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action. Bioorg Med Chem. 2008 Aug 1;16(15):7399-409. View Source
- [2] McCullough BS, Batsomboon P, Hutchinson KB, Dudley GB, Barrios AM. Synthesis and PTP Inhibitory Activity of Illudalic Acid and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions. J Nat Prod. 2019 Dec 27;82(12):3386-3393. View Source
